Product packaging for 3-Chloro-5-methylpyridine-2-carbaldehyde(Cat. No.:CAS No. 780801-56-1)

3-Chloro-5-methylpyridine-2-carbaldehyde

Cat. No.: B8730011
CAS No.: 780801-56-1
M. Wt: 155.58 g/mol
InChI Key: DICXZPXHNLVBEH-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Carbaldehydes in Organic Synthesis

The introduction of halogen atoms, such as chlorine, onto the pyridine ring significantly enhances the synthetic utility of pyridine carbaldehydes. Halogenated pyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The presence of a halogen atom provides several advantages in organic synthesis.

Firstly, the halogen acts as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles to build molecular complexity. Secondly, the carbon-halogen bond serves as a reactive site for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The combination of a halogen substituent and an aldehyde group on the same pyridine ring creates a bifunctional molecule with two distinct reactive centers. This dual reactivity makes halogenated pyridine carbaldehydes exceptionally valuable as intermediates. Chemists can selectively target one group while preserving the other for subsequent transformations, allowing for a stepwise and controlled assembly of complex target molecules. This strategy is frequently employed in the construction of fused heterocyclic systems, which are prevalent in biologically active compounds. nih.govresearchgate.net Furthermore, the halogen itself can play a direct role in biological activity through the formation of halogen bonds with protein targets, a phenomenon of increasing importance in rational drug design. acs.orgnamiki-s.co.jp

Scope and Academic Relevance of 3-Chloro-5-methylpyridine-2-carbaldehyde

While extensive literature on the broader class of halogenated pyridines exists, this compound is a more specialized intermediate. Its academic and industrial relevance is primarily as a building block in the synthesis of targeted, high-value molecules for medicinal chemistry research.

The principal documented application for this compound is in the development of chemokine receptor antagonists. Specifically, this compound has been identified as a reactant or intermediate in the synthesis of compounds that bind to the CXCR4 chemokine receptor. google.comgoogle.com The CXCR4 receptor and its natural ligand, SDF-1, play a critical role in immune system regulation. google.com Consequently, antagonists that can block this interaction are of significant scientific interest for their potential as anti-inflammatory agents and for their ability to inhibit the entry of HIV into host cells. google.comnih.gov The inclusion of this compound in patents for these types of pharmacologically active compounds underscores its relevance as a key synthetic intermediate in this area of drug discovery.

While specific, peer-reviewed synthetic procedures for this compound are not widely published, its structure suggests that its preparation would follow established synthetic routes for substituted pyridines. Its commercial availability from specialty chemical suppliers indicates it is accessible to the research community for use in targeted synthetic campaigns.

Interactive Data Table for this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Canonical SMILES CC1=CC(=C(C=N1)C=O)Cl
CAS Number 90466-61-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B8730011 3-Chloro-5-methylpyridine-2-carbaldehyde CAS No. 780801-56-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

780801-56-1

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

3-chloro-5-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3

InChI Key

DICXZPXHNLVBEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C=O)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 3 Chloro 5 Methylpyridine 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a primary site for nucleophilic attack and condensation reactions, providing a straightforward route to a variety of derivatives.

The condensation of the carbaldehyde group with primary amines is a fundamental reaction that yields imines, commonly known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). masterorganicchemistry.comresearchgate.net The synthesis is often straightforward, sometimes requiring mild heating or acid catalysis to facilitate dehydration. masterorganicchemistry.comredalyc.org

A series of novel imines have been conveniently prepared by reacting 3-Chloro-5-methylpyridine-2-carbaldehyde with various primary amines. The reactions are generally high-yielding, often accomplished by heating the reactants together for a short period. researchgate.net For instance, the reaction with n-propylamine at 60-65°C for one hour produces the corresponding imine in 98% yield. researchgate.net This methodology has been applied to a range of aliphatic and aromatic amines, demonstrating its versatility. researchgate.net

Table 1: Synthesis of Imines from this compound researchgate.net
Amine ReactantReaction Temp (°C)Time (hr)ProductYield (%)
n-Propylamine60-651N-(3-chloro-5-methylpyridin-2-ylmethylene)propan-1-amine98
n-Octylamine60-651N-(3-chloro-5-methylpyridin-2-ylmethylene)octan-1-amine98
Aniline60-651N-(3-chloro-5-methylpyridin-2-ylmethylene)aniline95
4-Chloroaniline70-752N-(3-chloro-5-methylpyridin-2-ylmethylene)-4-chloroaniline92
4-Methoxyaniline60-651N-(3-chloro-5-methylpyridin-2-ylmethylene)-4-methoxyaniline96
4-Nitroaniline90-953N-(3-chloro-5-methylpyridin-2-ylmethylene)-4-nitroaniline60

Similarly, the aldehyde can react with hydrazine (B178648) or its derivatives to form hydrazones. nih.govnih.gov These reactions follow a similar condensation mechanism to imine formation. nih.gov Hydrazide-hydrazones, synthesized from the reaction of hydrazides with aldehydes, are a class of compounds that have gained significant attention for their diverse biological activities. nih.govnih.gov The reaction of 2-hydrazinopyridine (B147025) derivatives with aldehydes can yield stable acylhydrazone compounds. google.com For example, a related compound, 2-chloroquinoline-3-carbaldehyde (B1585622), readily condenses with hydrazine hydrate (B1144303) to produce the corresponding hydrazone. nih.gov

The aldehyde group can be readily reduced to a primary alcohol or converted into an amine via reductive amination. The direct reduction to an alcohol, (3-chloro-5-methylpyridin-2-yl)methanol, can be achieved using common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄). nih.gov

Reductive amination, also known as reductive alkylation, is a powerful method for forming C-N bonds and is widely used for the synthesis of primary, secondary, and tertiary amines. wikipedia.orgharvard.edu This process involves the initial formation of an imine or iminium ion intermediate through the condensation of the aldehyde with an amine, which is then reduced in the same reaction vessel to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure avoids the problem of overalkylation often seen in direct alkylation of amines. harvard.edumasterorganicchemistry.com

Several reducing agents are particularly effective for this transformation because they selectively reduce the iminium ion in the presence of the starting aldehyde. harvard.edu

Sodium cyanoborohydride (NaBH₃CN) : This reagent is effective under mildly acidic conditions (pH 6-7), where iminium ion formation is favorable. It selectively reduces the protonated imine over the carbonyl group. harvard.edu

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN, it has become a highly selective and widely used reagent for reductive aminations, often with acetic acid as a catalyst. harvard.edu

Beyond amines and hydrazines, the aldehyde group of this compound is susceptible to condensation reactions with various carbon nucleophiles, particularly those with active methylene (B1212753) groups. These reactions, such as the Knoevenagel condensation, provide a means to extend the carbon skeleton and introduce new functional groups.

In analogous systems, such as 2-chloroquinoline-3-carbaldehydes, the aldehyde readily undergoes condensation with active methylene compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) in one-pot multicomponent reactions. nih.gov Such reactions demonstrate the aldehyde's capacity to act as an electrophile for the synthesis of more complex, fused heterocyclic systems. nih.gov The reaction with malononitrile (B47326), another common C-H acidic compound, is also a viable pathway for derivatization. nih.gov

Transformations of the Pyridine (B92270) Ring System

The pyridine ring, particularly when substituted with a halogen, is subject to its own set of transformations, primarily involving the substitution of the chlorine atom or modification of the existing substituents.

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated pyridines. youtube.com Unlike electron-rich benzene (B151609) rings that favor electrophilic substitution, the electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. youtube.com This reactivity is enhanced by the presence of the chlorine atom, which can act as a leaving group. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism. youtube.comlibretexts.org A nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. youtube.comlibretexts.org

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. youtube.com The reaction of 2-chloropyridine (B119429) derivatives with amines, for example, is a well-established method for introducing new nitrogen-containing groups onto the pyridine ring. youtube.com The reactivity order for halide leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is opposite to that in SN2 reactions. nih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that makes the carbon atom more electrophilic. youtube.com

Drawing an analogy from the closely related 2-chloroquinoline-3-carbaldehyde system, the aldehyde group can be converted into a nitrile (cyano group). nih.gov This is typically achieved by first forming an oxime via condensation with hydroxylamine (B1172632) hydrochloride, followed by dehydration using a reagent like thionyl chloride. nih.gov The resulting nitrile group can then be subjected to further transformations. For instance, reduction of the nitrile using a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding primary amine, (3-chloro-5-methylpyridin-2-yl)methanamine. nih.gov This sequence represents a valuable functional group interconversion, transforming the aldehyde into an aminomethyl group. nih.govvanderbilt.edu

Advanced Derivatization Techniques for Analytical and Synthetic Applications

Following a comprehensive literature review, no specific studies detailing the advanced derivatization of this compound for analytical or synthetic applications could be identified. The aldehyde functional group is expected to undergo typical reactions such as condensation with amines to form imines (Schiff bases), reaction with hydrazines to form hydrazones, and oxidation or reduction. The chloro-pyridine core could potentially undergo nucleophilic substitution or cross-coupling reactions. However, without published experimental data, a detailed and accurate discussion with research findings and data tables cannot be provided at this time.

Applications of 3 Chloro 5 Methylpyridine 2 Carbaldehyde As a Key Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Architectures

The presence of both an aldehyde group and a reactive chlorine atom renders 3-Chloro-5-methylpyridine-2-carbaldehyde a prime candidate for the synthesis of fused heterocyclic systems. The aldehyde functionality serves as a handle for condensation and cyclization reactions, while the chloro substituent can participate in nucleophilic substitution or cross-coupling reactions. This dual reactivity enables the construction of various fused pyridine (B92270) derivatives. rsc.org

One common strategy involves the reaction of the aldehyde group with a binucleophile, leading to the formation of a new ring fused to the pyridine core. For instance, condensation with hydrazines can yield pyridopyridazines, while reaction with β-ketoesters or malononitrile (B47326) can lead to the formation of fused pyranopyridines. nih.govscispace.com The subsequent displacement of the chloro group can then be utilized to introduce further complexity and functionalization.

Moreover, this compound can participate in multicomponent cascade reactions, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials. organic-chemistry.orgnih.gov These reactions often proceed with high atom economy and can generate significant molecular diversity in a single synthetic operation. The reactivity of this building block is analogous to that of 2-chloroquinoline-3-carbaldehydes, which have been extensively used in the synthesis of a variety of fused heterocyclic systems. nih.govscispace.comrsc.org

Precursor for Biologically Active Molecules

The pyridine scaffold is a ubiquitous feature in a vast number of biologically active compounds. This compound serves as a key starting material for the synthesis of various molecules with significant applications in both the agrochemical and pharmaceutical industries.

Neonicotinoids are a class of insecticides that act on the central nervous system of insects. nih.gov The synthesis of many neonicotinoids, such as Imidacloprid (B1192907), relies on intermediates derived from 2-chloro-5-methylpyridine. researchgate.netchemicalbook.comresearchgate.net Specifically, the related compound 2-chloro-5-(chloromethyl)pyridine (B46043) is a crucial building block. nih.gov this compound, through reduction of the aldehyde to a hydroxymethyl group and subsequent chlorination, can be converted to this key intermediate.

Furthermore, the aldehyde functionality of this compound allows for the direct synthesis of imidacloprid analogues. researchgate.net Condensation of the aldehyde with N-nitro-imidazolidin-2-imine derivatives can lead to novel neonicotinoid structures with potentially modified insecticidal activities and spectra. capes.gov.brnih.gov The ability to readily modify the imidazolidine (B613845) ring through this synthetic route offers a pathway to new agrochemical agents. nih.gov

Neonicotinoid Intermediate Synthetic Role of this compound
2-Chloro-5-(chloromethyl)pyridineCan be synthesized from the carbaldehyde via reduction and chlorination.
Imidacloprid AnaloguesDirect condensation of the carbaldehyde with appropriate amine derivatives. researchgate.net

The Janus kinase (JAK) family of enzymes plays a crucial role in signal transduction pathways that are implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. nih.gov Consequently, JAK2 inhibitors have emerged as important therapeutic agents. mdpi.comresearchgate.net The synthesis of certain JAK2 inhibitors involves heterocyclic cores that can be constructed from pyridine-based precursors. While direct synthesis from this compound is not explicitly detailed in readily available literature, its potential as a starting material for the construction of the pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system, a core structure in some JAK2 inhibitors, is plausible through multi-step synthetic sequences. researchgate.net

In the realm of gastrointestinal medicine, certain pyridine derivatives have been investigated for their anti-ulcer properties. nih.govresearchgate.net Specifically, compounds bearing an arylthiomethyl-pyridine structure have shown promise as ulcer healing agents. The aldehyde functionality of this compound can be readily converted to a hydroxymethyl group, which can then be further functionalized to introduce the desired thioether linkage, thus providing a synthetic route to this class of potential anti-ulcer agents.

Pharmaceutical Target Potential Synthetic Application of this compound
JAK2 InhibitorsPrecursor for the synthesis of complex heterocyclic cores. researchgate.net
Ulcer Healing AgentsIntermediate for the synthesis of arylthiomethyl-pyridine derivatives. researchgate.net

Coordination Chemistry: Ligand Design and Metal Complexation

The field of coordination chemistry relies on the design and synthesis of organic ligands that can bind to metal ions, forming coordination complexes with a wide range of applications, from catalysis to materials science and medicine. researchgate.netnih.govuomustansiriyah.edu.iq Pyridine-based ligands are of particular interest due to their strong and predictable coordination to a variety of metal centers.

This compound is an excellent precursor for the synthesis of Schiff base ligands. researchgate.netnih.govmdpi.com The condensation of its aldehyde group with a primary amine results in the formation of an imine or azomethine group (-C=N-), which is a key coordinating moiety in many ligands. nih.govsci-hub.se By varying the amine component, a wide array of bidentate, tridentate, or polydentate ligands can be synthesized. science.gov For example, reaction with a simple amine can yield a bidentate ligand where coordination occurs through the pyridine nitrogen and the imine nitrogen. The use of more complex amines, such as those containing additional donor atoms (e.g., oxygen or sulfur), can lead to ligands with higher denticity. science.govresearchgate.net

Schiff base ligands derived from pyridine-2-carbaldehyde analogues readily form stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netrsc.org The coordination of the ligand to the metal center can be confirmed through various spectroscopic and analytical techniques.

Table of Expected Spectroscopic Data for a Hypothetical [M(L)₂]Cl₂ Complex (where L is a bidentate Schiff base ligand derived from this compound):

Technique Expected Observation Interpretation
FT-IR Spectroscopy Shift in the ν(C=N) stretching frequency upon complexation.Confirms the coordination of the imine nitrogen to the metal ion.
UV-Vis Spectroscopy Appearance of new absorption bands in the visible region.Attributed to d-d electronic transitions of the metal ion in the ligand field.
¹H NMR Spectroscopy Downfield shift of the proton signals of the ligand upon complexation.Indicates the deshielding effect of the metal ion on the ligand protons.
Molar Conductance Values consistent with a 1:2 electrolyte in a suitable solvent.Confirms the ionic nature of the complex.

The geometry of the resulting metal complexes is influenced by the nature of the metal ion and the steric and electronic properties of the ligand. Common geometries for such complexes include tetrahedral, square planar, and octahedral. uomustansiriyah.edu.iqresearchgate.net These metal complexes themselves can exhibit interesting properties, including catalytic activity and biological activity that is often enhanced compared to the free ligand. nih.gov

Advanced Spectroscopic Characterization Methods for 3 Chloro 5 Methylpyridine 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.chemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Chloro-5-methylpyridine-2-carbaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for a complete assignment of its atomic connectivity.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The aldehyde proton is expected to appear at the most downfield region (around 10.2 ppm) due to the strong deshielding effect of the carbonyl group. The two aromatic protons on the pyridine (B92270) ring, H-4 and H-6, would resonate at approximately 7.9 ppm and 8.4 ppm, respectively, with their exact shifts influenced by the electronic effects of the chloro, methyl, and aldehyde substituents. The protons of the methyl group are the most shielded, thus appearing furthest upfield at around 2.4 ppm.

The ¹³C NMR spectrum reveals seven unique carbon signals. The carbonyl carbon of the aldehyde group is the most deshielded, with a predicted chemical shift of approximately 191 ppm. The carbon atoms of the pyridine ring resonate between 125 ppm and 155 ppm. Specifically, the carbon atom bonded to the chlorine (C-3) and the carbon bearing the aldehyde group (C-2) are significantly influenced by these substituents. The methyl carbon provides a signal in the upfield region, typically around 18 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-CHO (aldehyde)~10.2~191
-CH₃ (methyl)~2.4~18
C-2-~152
C-3-~138
C-4 / H-4~7.9~139
C-5-~135
C-6 / H-6~8.4~150

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

While 1D NMR provides initial data, 2D NMR techniques are essential for unambiguous structural confirmation. ipb.pt

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. For this compound, a COSY spectrum would be expected to show a weak correlation cross-peak between the aromatic protons H-4 and H-6, confirming their spatial proximity through a four-bond coupling. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly with the carbons to which they are attached. ipb.pt It would definitively link the signals of H-4, H-6, the aldehyde proton, and the methyl protons to their corresponding carbon atoms (C-4, C-6, the carbonyl carbon, and the methyl carbon), confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for mapping the complete molecular skeleton by identifying two- and three-bond correlations between protons and carbons. youtube.com Key expected correlations for this molecule include:

The aldehyde proton showing correlations to C-2 and C-3.

The methyl protons correlating to C-4, C-5, and C-6.

The H-4 proton correlating to C-2, C-3, C-5, and C-6.

The H-6 proton correlating to C-2, C-4, C-5, and the methyl carbon.

The collective data from these 2D experiments allows for the unequivocal assignment of every proton and carbon atom, verifying the substitution pattern on the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent band in the IR spectrum is typically the strong C=O stretch of the aldehyde group, expected in the region of 1700–1720 cm⁻¹. The aldehyde C-H bond exhibits two weaker, but distinct, stretching bands near 2820 cm⁻¹ and 2720 cm⁻¹.

The aromatic pyridine ring gives rise to a series of C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. Finally, the C-Cl bond produces a stretching vibration in the fingerprint region, generally between 600 and 800 cm⁻¹, which can help confirm the presence of the chlorine substituent.

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium
Methyl C-HStretching2900 - 3000Medium
Aldehyde C-HStretching~2820 and ~2720Weak
Aldehyde C=OStretching1700 - 1720Strong
Pyridine RingC=C, C=N Stretching1400 - 1600Medium-Strong
C-ClStretching600 - 800Medium

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can also offer insights into the conformational preferences of the molecule, specifically concerning the rotation of the aldehyde group around the C-C single bond. This rotation can lead to different conformers, where the carbonyl oxygen is oriented either toward (syn) or away from (anti) the ring's nitrogen atom. The precise frequency of the C=O stretching vibration is sensitive to the electronic environment, and different conformers may exhibit slightly different C=O frequencies. While often a single averaged peak is observed at room temperature, high-resolution studies or analysis under varying temperatures could potentially resolve separate bands corresponding to distinct stable conformers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. libretexts.org

The molecular formula for this compound is C₇H₆ClNO, giving it a monoisotopic molecular weight of approximately 155.01 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would appear at m/z 155. A critical diagnostic feature would be the presence of an [M+2]⁺ peak at m/z 157, with an intensity of about one-third of the [M]⁺ peak. This characteristic 3:1 isotopic pattern is definitive proof of the presence of a single chlorine atom in the molecule. miamioh.edu

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for this molecule are predicted to include:

Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-H]⁺) at m/z 154.

Loss of the entire formyl radical (-CHO) to yield an ion at m/z 126 ([M-29]⁺).

Elimination of a chlorine radical, resulting in a fragment ion at m/z 120 ([M-Cl]⁺).

Decarbonylation (loss of CO) from the [M-H]⁺ ion, which would also lead to the fragment at m/z 126.

Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonNotes
157[M+2]⁺Isotope peak confirming the presence of ³⁷Cl.
155[M]⁺Molecular ion peak (with ³⁵Cl).
154[M-H]⁺Loss of the aldehyde hydrogen radical.
126[M-CHO]⁺ or [M-H-CO]⁺Loss of the formyl radical or loss of CO from the [M-H]⁺ ion.
120[M-Cl]⁺Loss of the chlorine radical.

Molecular Ion Detection and Isotopic Patterns

In mass spectrometry, the detection of the molecular ion (M⁺) provides the molar mass of the compound. For this compound (C₇H₆ClNO), the exact mass of the molecular ion is determined by the sum of the masses of the most abundant isotopes of its constituent atoms.

A key characteristic in the mass spectrum of a chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.77% and 24.23%, respectively. This results in two peaks for the molecular ion, separated by two mass-to-charge units (m/z). The peak corresponding to the molecule containing ³⁵Cl is designated as the molecular ion peak (M), while the peak for the molecule with ³⁷Cl is the M+2 peak. The relative intensity of the M+2 peak is approximately one-third of the M peak's intensity, which is a tell-tale sign of the presence of a single chlorine atom in the molecule.

For this compound, the expected molecular ion peaks would be observed at m/z values corresponding to the masses of C₇H₆³⁵ClNO and C₇H₆³⁷ClNO.

Illustrative Data for Isotopic Pattern of this compound

Ion Corresponding Isotope Calculated m/z Expected Relative Intensity (%)
[M]⁺ ³⁵Cl 155.01 100

Proposed Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer provides valuable information about its structural components. The fragmentation pathways can be predicted based on the stability of the resulting ions and the nature of the chemical bonds.

Common fragmentation pathways for aromatic aldehydes often involve the loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule. For this compound, the following fragmentation pathways are proposed:

Loss of a Formyl Radical: The molecular ion can lose a formyl radical (•CHO), resulting in a chloromethyl-substituted pyridine cation.

Loss of Carbon Monoxide: A common fragmentation for aldehydes is the loss of a neutral CO molecule, which would lead to a fragment ion corresponding to the chloromethylpyridine cation.

Loss of Chlorine: The molecule can also undergo the loss of a chlorine atom, which can be identified by the disappearance of the characteristic isotopic pattern in the resulting fragment.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy and results in a more complex pattern of smaller fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Absorption Maxima and Molar Absorptivity

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The positions of the absorption maxima (λmax) and their intensities (molar absorptivity, ε) are influenced by the substituents on the pyridine ring.

The pyridine ring itself exhibits π → π* transitions.

The carbonyl group of the aldehyde introduces an n → π* transition, which is typically of lower intensity and appears at a longer wavelength compared to the π → π* transitions.

The chlorine and methyl substituents will cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) due to their electronic effects on the pyridine ring.

Illustrative UV-Vis Absorption Data for Substituted Pyridines

Compound Solvent λmax (nm) (Transition) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Pyridine Ethanol 257 (π → π*) 2750
2-Chloropyridine (B119429) Ethanol 264 (π → π*) 3550

Based on these trends, this compound would be expected to exhibit a π → π* transition at a wavelength longer than 264 nm and a weak n → π* transition at an even longer wavelength.

Charge Transfer and Electronic Transitions

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types:

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. These are typically high-intensity absorptions. In this molecule, these transitions are associated with the aromatic pyridine ring and the carbonyl double bond.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group) to an antibonding π* molecular orbital. These transitions are generally of much lower intensity than π → π* transitions.

Computational Chemistry and Theoretical Studies on 3 Chloro 5 Methylpyridine 2 Carbaldehyde

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure. For molecules like 3-chloro-5-methylpyridine-2-carbaldehyde, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are routinely employed to provide reliable results.

Geometry Optimization and Energetic Profiles

A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The resulting optimized structure provides insights into the steric and electronic effects of the chloro, methyl, and carbaldehyde substituents on the pyridine (B92270) ring. Energetic profiles, such as potential energy surfaces for bond rotations (e.g., the rotation of the carbaldehyde group), can also be calculated to identify the most stable conformers and the energy barriers between them.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C-Cl Bond Length (Å) 1.74
C-N (ring) Bond Length (Å) 1.33 - 1.34
C=O Bond Length (Å) 1.21
C-C (ring) Bond Length (Å) 1.39 - 1.40
C-CH3 Bond Length (Å) 1.51
C-CHO Bond Length (Å) 1.48
C-N-C Bond Angle (°) 117

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational spectrum for this compound would allow for the assignment of specific vibrational modes to the functional groups present in the molecule. For instance, characteristic stretching frequencies for the C=O of the aldehyde, the C-Cl bond, C-H bonds of the methyl group and pyridine ring, and the ring vibrations can be identified. These theoretical predictions are invaluable for interpreting experimental spectroscopic data. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch (Aldehyde) ~1700-1730
C-H Stretch (Aldehyde) ~2700-2800
C-H Stretch (Aromatic) ~3000-3100
C-H Stretch (Methyl) ~2900-3000
C-N Stretch (Pyridine Ring) ~1300-1400

Note: These are typical frequency ranges and the exact values would be determined by DFT calculations.

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

HOMO-LUMO Energy Gap Calculations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, as less energy is required to promote an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the chloro and carbaldehyde groups and the electron-donating nature of the methyl group would influence the energies of the frontier orbitals and thus the magnitude of the energy gap.

Table 3: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -2.0

Note: These are representative values. The actual energies would be calculated using a specific DFT functional and basis set.

Electrostatic Potential Mapping and Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential would be expected around the hydrogen atoms.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into atomic basins and to characterize the nature of chemical bonds. QTAIM analysis can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and the Laplacian of the electron density (∇²ρ), can be used to classify chemical bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). For this compound, QTAIM would be used to provide a detailed quantitative description of the bonding within the pyridine ring and between the ring and its substituents, as well as to investigate any potential intramolecular non-covalent interactions.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal lattice is governed by a complex network of intermolecular interactions. Computational tools such as Hirshfeld surface analysis and the resultant two-dimensional fingerprint plots are instrumental in qualitatively and quantitatively characterizing these interactions, providing insights into the stability and packing of the crystalline structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and analyze intermolecular interactions in the crystalline state. It is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

For a hypothetical analysis of this compound, one would expect the Hirshfeld surface to reveal key interaction points. The presence of a chlorine atom, a nitrogen atom in the pyridine ring, and an oxygen atom in the carbaldehyde group suggests the potential for various types of interactions, including:

Hydrogen Bonds: Although the molecule itself does not possess strong hydrogen bond donors, weak C-H···O and C-H···N interactions are likely to be present. The red spots on a dnorm surface would indicate these shorter-than-van-der-Waals contacts.

Halogen Bonding: The chlorine atom could participate in halogen bonding (C-Cl···N or C-Cl···O), a directional interaction that can significantly influence crystal packing.

π-π Stacking: The pyridine ring provides a platform for π-π stacking interactions with adjacent molecules, which would be visualized as flat, colored regions on the Hirshfeld surface.

Two-Dimensional Fingerprint Plots

A theoretical 2D fingerprint plot for this compound would be expected to show distinct spikes and wings corresponding to the different types of intermolecular contacts. By analyzing the percentage contribution of each interaction, a quantitative understanding of the forces driving the crystal packing could be achieved. For instance, a significant percentage of H···H contacts would indicate the prevalence of van der Waals forces, while sharp spikes at lower di and de values would signify stronger, more directional interactions like hydrogen or halogen bonds.

Molecular Docking and Dynamics Simulations in Ligand-Receptor Studies

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the binding of a ligand to a biological receptor, such as a protein or enzyme. These methods are crucial in drug discovery and design for understanding binding affinities, modes of interaction, and the dynamic behavior of the ligand-receptor complex.

While no specific molecular docking or MD simulation studies have been published for this compound, its structural motifs are present in various biologically active molecules. Pyridine and carbaldehyde functionalities are common in compounds designed to interact with specific biological targets.

A hypothetical molecular docking study of this compound would involve:

Receptor Selection: Identifying a relevant biological target based on the known or predicted activity of similar compounds.

Docking Simulation: Using computational algorithms to predict the preferred binding orientation and conformation of the ligand within the receptor's active site. The results would be scored based on the predicted binding affinity.

Interaction Analysis: Visualizing the docked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor.

Following docking, molecular dynamics simulations could be employed to study the stability and dynamic behavior of the predicted ligand-receptor complex over time. An MD simulation would provide insights into:

Conformational Changes: How the ligand and receptor adapt to each other upon binding.

Binding Free Energy: A more accurate estimation of the binding affinity by calculating the free energy of binding.

Interaction Stability: The persistence of key intermolecular interactions observed in the docked pose throughout the simulation.

The chlorine and methyl substitutions on the pyridine ring, as well as the carbaldehyde group, would play a crucial role in determining the specificity and strength of the interaction with a potential receptor.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-5-methylpyridine-2-carbaldehyde?

  • Methodology :

  • Nucleophilic substitution : Adapt protocols for pyridinecarbaldehyde derivatives, such as reacting 5-chloro-3-methylpyridine precursors with formylating agents (e.g., Vilsmeier-Haack reaction) under controlled temperatures (60–80°C) .
  • Oxidation : Use oxidizing agents like MnO₂ or PCC on corresponding alcohols (e.g., 3-Chloro-5-methylpyridinemethanol) in anhydrous conditions .
    • Key Parameters : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to minimize by-products (e.g., over-oxidation to carboxylic acids).

Q. How to characterize this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR shifts (e.g., aldehyde proton at ~9.8–10.2 ppm, pyridine ring protons at 7.5–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peak (m/z 155.58) via ESI-MS or GC-MS .
    • Crystallography : For single-crystal X-ray diffraction, use SHELXL for refinement and ORTEP-3 for visualization. Hydrogen-bonding patterns (e.g., aldehyde O⋯H–N interactions) can be resolved with a data-to-parameter ratio >14 .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Cl, CH₃) influence the reactivity of this compound?

  • Mechanistic Analysis :

  • Electronic Effects : The electron-withdrawing Cl group at position 3 increases electrophilicity of the aldehyde, while the methyl group at position 5 enhances steric hindrance. Use Hammett plots to correlate substituent constants (σ) with reaction rates in nucleophilic additions .
  • DFT Calculations : Model charge distribution and frontier molecular orbitals (HOMO/LUMO) using Gaussian or ORCA software to predict regioselectivity in cross-coupling reactions .

Q. How to resolve contradictions in reported reaction mechanisms for derivatives of this compound?

  • Case Study :

  • Contradiction : Conflicting reports on whether the aldehyde group undergoes nucleophilic attack or acts as a directing group in metal-catalyzed reactions.
  • Resolution :
  • Isotopic Labeling : Use 13C^{13}C-labeled aldehyde to track bond formation/cleavage via 13C^{13}C-NMR .
  • Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps .

Q. How to design and optimize this compound derivatives for medicinal chemistry applications?

  • Strategy :

  • Pharmacophore Modeling : Use Schrödinger Suite or MOE to map electrostatic/hydrophobic features. The aldehyde group can serve as a hydrogen-bond acceptor, while the chloro and methyl groups modulate lipophilicity (clogP ~2.1) .
  • Derivatization : Convert the aldehyde to hydrazones or oximes for enhanced bioavailability. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • ADMET Prediction : Use SwissADME to assess absorption (TPSA ~45 Ų) and CYP450 inhibition risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.